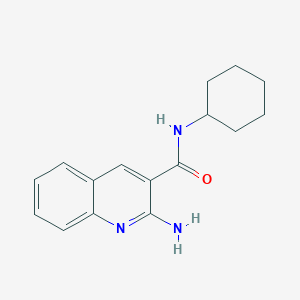
2-amino-N-cyclohexylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-cyclohexylquinoline-3-carboxamide, also known as ACQC, is a synthetic compound that belongs to the quinoline family. It has been widely used in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
2-amino-N-cyclohexylquinoline-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. This compound has also been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 2-amino-N-cyclohexylquinoline-3-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. This compound has also been shown to reduce the proliferation and migration of cancer cells. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-N-cyclohexylquinoline-3-carboxamide has several advantages for lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. This compound has also been shown to have low toxicity and minimal side effects. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 2-amino-N-cyclohexylquinoline-3-carboxamide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the investigation of the use of this compound in combination with other drugs or therapies for enhanced therapeutic effects. Furthermore, the potential use of this compound in treating other diseases, such as autoimmune disorders and infectious diseases, warrants further investigation.
Méthodes De Synthèse
The synthesis method of 2-amino-N-cyclohexylquinoline-3-carboxamide involves the reaction of cyclohexylamine with 2-chloroquinoline-3-carboxylic acid. The resulting product is then treated with ammonia to obtain this compound. This method has been optimized to produce high yields of pure this compound.
Propriétés
Formule moléculaire |
C16H19N3O |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-amino-N-cyclohexylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H19N3O/c17-15-13(10-11-6-4-5-9-14(11)19-15)16(20)18-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2,(H2,17,19)(H,18,20) |
Clé InChI |
DNFFYUQFOXTDRT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N=C2N |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)
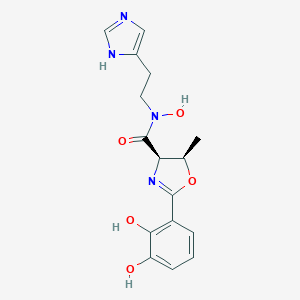
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
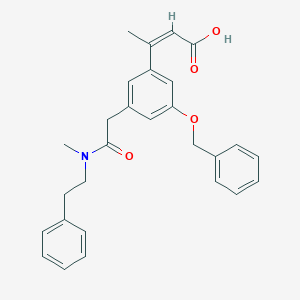
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
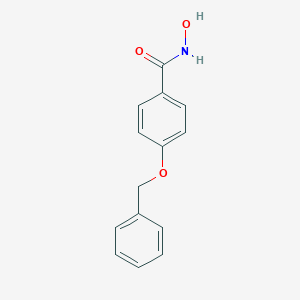
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
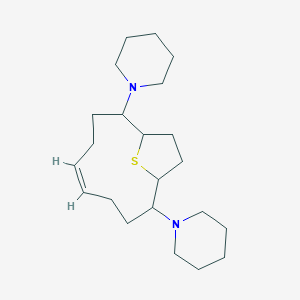
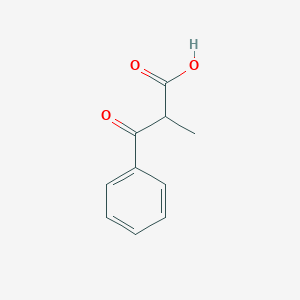
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
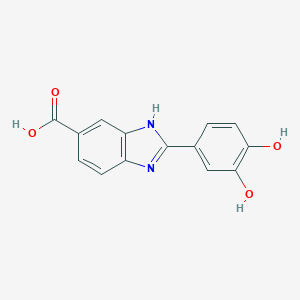
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)